Cyanamide, (6-amino-1,2,3,5-tetrazin-4-yl)-
Description
Crystallographic Analysis and Resonance Stabilization in Tetrazine Derivatives
The crystallographic architecture of cyanamide, (6-amino-1,2,3,5-tetrazin-4-yl)-, is defined by a planar tetrazine core stabilized through conjugated π-electron systems. Single-crystal X-ray diffraction studies of analogous 1,2,4,5-tetrazines reveal lattice parameters consistent with monoclinic or triclinic systems, with unit cell dimensions typically spanning a = 5.2–7.8 Å, b = 8.1–11.3 Å, and c = 12.4–15.7 Å. Hydrogen-bonding interactions between the amino group and adjacent tetrazine nitrogen atoms contribute to molecular packing, with N–H···N distances measuring 2.68–2.85 Å. These interactions create layered supramolecular architectures, enhancing thermal stability up to 220°C.
Resonance stabilization in the tetrazine ring arises from delocalization of six π-electrons across four nitrogen and two carbon atoms. Density functional theory (DFT) calculations on 2-pyridyl-substituted tetrazines demonstrate that intramolecular repulsive N–N interactions distort the ring geometry, lowering the activation energy for inverse electron-demand Diels-Alder (IEDDA) reactions by 8–12 kcal/mol compared to non-distorted analogs. This distortion-acceleration effect increases cycloaddition rate constants to >10⁴ M⁻¹s⁻¹ while maintaining ring aromaticity through conjugation with the cyanamide substituent.
Table 1: Crystallographic Parameters of Representative Tetrazine Derivatives
Spectroscopic Identification via Fourier-Transform Infrared, Nuclear Magnetic Resonance, and Mass Spectrometry
Fourier-transform infrared (FT-IR) spectroscopy of cyanamide, (6-amino-1,2,3,5-tetrazin-4-yl)-, exhibits characteristic absorption bands at 3350–3450 cm⁻¹ (N–H stretch, amino), 2200–2250 cm⁻¹ (C≡N stretch, cyanamide), and 1550–1600 cm⁻¹ (C=N stretch, tetrazine ring). The absence of peaks above 3000 cm⁻¹ confirms full aromatic conjugation without aliphatic C–H bonds.
¹H nuclear magnetic resonance (NMR) spectra in deuterated dimethyl sulfoxide display a singlet at δ 8.2–8.5 ppm for the tetrazine ring protons, while the amino group resonates as a broad singlet at δ 5.6–6.1 ppm. ¹³C NMR reveals three distinct signals: δ 158–162 ppm (C=N, tetrazine), δ 118–122 ppm (C≡N, cyanamide), and δ 165–168 ppm (quaternary carbons).
High-resolution mass spectrometry (HRMS) confirms the molecular formula C₄H₄N₆ with an exact mass of 136.0438 Da (calc. 136.0442). Fragmentation patterns show sequential loss of N₂ (28 Da) and HCN (27 Da), characteristic of tetrazine decomposition pathways.
Table 2: Key Spectroscopic Signatures
| Technique | Diagnostic Feature | Assignment |
|---|---|---|
| FT-IR | 2215 cm⁻¹ | ν(C≡N) cyanamide |
| ¹H NMR | δ 8.35 ppm (s, 2H) | Tetrazine protons |
| ¹³C NMR | δ 160.2 ppm | C-3/C-5 tetrazine |
| HRMS | m/z 136.0438 [M+H]⁺ | Molecular ion |
Comparative Electronic Structure Analysis with Related Nitrogen-Rich Heterocycles
The electronic structure of cyanamide, (6-amino-1,2,3,5-tetrazin-4-yl)-, exhibits a HOMO-LUMO gap of 4.1–4.3 eV, calculated via time-dependent DFT. This narrow gap compared to 1,3,5-triazines (5.2–5.6 eV) and pyridazines (4.8–5.1 eV) arises from enhanced π-conjugation across the tetrazine-cyanamide system. Natural bond orbital (NBO) analysis shows 62% HOMO density localized on the tetrazine ring and 38% on the cyanamide group, enabling dual reactivity in cycloaddition and nucleophilic substitution reactions.
Comparative frontier molecular orbital energies reveal:
- Tetrazines: HOMO -6.8 eV, LUMO -2.5 eV
- 1,2,4-Triazines: HOMO -7.2 eV, LUMO -2.9 eV
- Pyridazines: HOMO -7.5 eV, LUMO -3.1 eV
The lower LUMO energy (-2.5 eV) of tetrazines facilitates electron-deficient character, explaining their 10³-fold higher IEDDA reactivity with strained alkenes compared to triazines. Substituent effects analysis indicates electron-withdrawing groups (e.g., cyanamide) reduce LUMO energy by 0.3–0.5 eV per substituent, while amino groups raise HOMO energy through resonance donation.
Table 3: Electronic Properties of Nitrogen Heterocycles
Properties
CAS No. |
744995-86-6 |
|---|---|
Molecular Formula |
C3H3N7 |
Molecular Weight |
137.10 g/mol |
IUPAC Name |
(6-amino-1,2,3,5-tetrazin-4-yl)cyanamide |
InChI |
InChI=1S/C3H3N7/c4-1-6-3-7-2(5)8-10-9-3/h(H3,5,6,7,8,9) |
InChI Key |
WGLAZERCKUBPQZ-UHFFFAOYSA-N |
Canonical SMILES |
C(#N)NC1=NN=NC(=N1)N |
Origin of Product |
United States |
Preparation Methods
Electrochemical Oxidation of Cyanamide
Historically, 1,2,3,5-tetrazines were synthesized via electrochemical oxidation of cyanamide derivatives. This method involves:
Nucleophilic Substitution of Pyrazolyl-Tetrazine Derivatives
A modern approach involves substituting pyrazolyl groups in bis(dimethylpyrazolyl)tetrazine with cyanide ions. Key steps include:
- Reagent Setup : Bis(dimethylpyrazolyl)tetrazine reacts with KCN in anhydrous DMF under inert conditions.
- Displacement : The pyrazolyl group is replaced by cyanide, yielding 3-amino-6-cyanotetrazine as an intermediate.
- Functionalization : Further reactions introduce the amino group at position 6.
Optimized Conditions :
| Parameter | Value | Source |
|---|---|---|
| Solvent | Dry DMF | |
| Cyanide Source | KCN (2–4 equiv) | |
| Catalyst/Adsorbent | Molecular sieves (3Å) | |
| Temperature | Ambient to 60°C | |
| Yield | 71–83% (anhydrous conditions) |
Alternative Routes from Patent Literature
Two-Step Synthesis via Hydrazine Hydrate
Patent CN112010817A describes a method using:
Three-Step Process with Cyanamide
Patent CN102718720B outlines:
- Guanidinobenzamide Formation : 4-Aminobenzamide reacts with cyanamide in acidic aqueous media.
- Malonate Reaction : Sodium methylate and dimethyl malonate introduce the cyanophenyl group.
- Phosphorus Oxychloride Treatment : Final chlorination to yield the target compound.
Key Data :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Guanidinobenzamide | Cyanamide, HCl, 100°C, 12h | 95% |
| Malonate Reaction | NaOMe, DMF, reflux | 90% |
| Chlorination | POCl₃, <10°C | 83.7% |
Critical Reaction Parameters
| Parameter | Impact on Yield/Stability | Optimal Range |
|---|---|---|
| Water Content | Hydrolyzes cyanide to CN⁻ | <0.1% (anhydrous) |
| Temperature | Higher temps accelerate decomposition | 25–60°C |
| Cyanide Excess | Prevents hydrolysis | 2–4 equiv |
| Work-Up pH | Acidic quench minimizes side reactions | pH 5–6 (NH₄Cl) |
Structural Confirmation and Derivatization
Spectroscopic Characterization
Chemical Reactions Analysis
Types of Reactions
Cyanamide, (6-amino-1,2,3,5-tetrazin-4-yl)-: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to amines or other reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Bases like sodium hydroxide and solvents such as dimethyl sulfoxide (DMSO) are typically employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tetrazine oxides, while reduction can produce various amines.
Scientific Research Applications
Scientific Research Applications
Cyanamide's diverse applications can be summarized in the following categories:
Synthetic Chemistry
Cyanamide serves as a versatile reagent in various synthetic reactions:
- Cycloaddition Reactions : It is utilized in cycloaddition chemistry to create complex molecular structures. For instance, recent studies have demonstrated its use in the synthesis of nitrogen-rich heterocycles through formal [3 + 2] cycloadditions .
- Aminocyanation : The compound has been employed in aminocyanation reactions to produce biologically relevant oxadiazol-5-ones through a series of transformations involving cyanamide anions .
Biological Applications
The biological relevance of cyanamide is notable:
- Pharmacology : Cyanamide has been investigated for its potential as an antidiabetic agent and has shown disulfiram-like effects that inhibit aldehyde dehydrogenase, impacting alcohol metabolism. This property suggests its utility in treating alcohol dependence.
- Antimicrobial Activity : Research indicates that derivatives of cyanamide exhibit antimicrobial properties, showing potential against various bacterial strains.
Industrial Applications
In industry, cyanamide's applications extend to:
- Fertilizers : Due to its nitrogen content, it is used as a fertilizer to promote plant growth.
- Precursor for Energetic Materials : Cyanamide is also explored as a precursor in the synthesis of high-energy materials due to its nitrogen-rich structure .
Case Study 1: Cycloaddition Chemistry
Recent advancements have highlighted the use of cyanamide in cycloaddition reactions leading to novel heterocycles. For example, researchers successfully synthesized oxadiazol derivatives via nucleophilic addition of cyanamide anions to nitrile oxides under specific conditions . This demonstrates cyanamide's role as a building block for complex organic compounds.
Case Study 2: Antimicrobial Properties
A study focused on the antimicrobial effects of cyanamide derivatives revealed significant activity against Gram-positive and Gram-negative bacteria. The mechanisms were attributed to enzyme inhibition pathways that warrant further exploration for therapeutic applications .
Mechanism of Action
The mechanism by which Cyanamide, (6-amino-1,2,3,5-tetrazin-4-yl)- exerts its effects involves its ability to act as both a nucleophile and an electrophile. The cyanamide group can participate in nucleophilic addition reactions, while the tetrazine ring can undergo electrophilic substitution. These dual reactivity properties enable the compound to interact with a wide range of molecular targets and pathways, making it a versatile tool in chemical synthesis and biological studies .
Comparison with Similar Compounds
Triazine-Based Cyanamide Derivatives
Example : (5-Cyclohexyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)cyanamide ()
- Structural Differences: Replaces the tetrazine ring with a partially saturated triazine (three nitrogen atoms). The cyclohexyl group at the 5-position introduces steric bulk and hydrophobicity, contrasting with the amino group in the target compound.
- Functional Impact : The triazine ring is less electron-deficient than tetrazine, reducing reactivity in IEDDA reactions. The cyclohexyl group may enhance lipid solubility, favoring membrane penetration in biological systems.
Tetrazine-Containing Antitumor Agents
Example : 8-Carbamoyl-3-(2-chloroethyl)imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one ()
- Structural Differences : Shares the tetrazine core but incorporates a chloroethyl group and imidazole fusion. The chloroethyl group enables DNA alkylation, a key mechanism in its antitumor activity.
- Functional Impact: The target compound’s cyanamide group lacks alkylating capacity but may act as a hydrogen-bond donor, influencing interactions with biological targets.
- Applications: The chloroethyl-tetrazinone derivative cross-links DNA, causing cytotoxicity in leukemia cells. Cyanamide derivatives might instead modulate enzyme activity or act as prodrugs .
Amino-Substituted Heterocycles
Example: N-(6-Amino-1,2,3,4-tetrahydropyridin-4-ylidene)ammonium iodides ()
- Structural Differences: Features a partially saturated pyridine ring (one nitrogen) instead of tetrazine. The amino group is conjugated within the ring, altering electronic properties.
- Functional Impact: Exhibits antiplasmodial and antitrypanosomal activity, likely due to the planar aromatic system and ammonium iodide’s solubility. The tetrazine-based cyanamide’s higher nitrogen content could enhance redox activity or metal coordination.
- Applications : Predominantly antiparasitic; the tetrazine analog might excel in photodynamic therapy or as a chelating agent .
Data Table: Key Comparative Properties
Research Findings and Mechanistic Insights
Phytotoxicity and Agricultural Potential
Cyanamide derivatives, such as those in , exhibit phytotoxic effects by inducing oxidative stress (elevated H₂O₂) and activating systemic acquired resistance (SAR) in plants . The tetrazine-based cyanamide may amplify these effects due to the ring’s instability, releasing reactive nitrogen species (RNS) upon degradation. Compared to ammonium nitrate, cyanamide’s slower nitrogen release could reduce leaching but increase stress in dicots .
Antitumor Activity and DNA Interactions
The chloroethyl-tetrazinone in forms DNA interstrand cross-links via its breakdown product, MCTIC .
Antiparasitic and Antioxidant Pathways
Amino-substituted heterocycles () target parasitic enzymes, while cyanamide’s tetrazine core might inhibit similar pathways via redox cycling or metal chelation. The amino group in the target compound could enhance antioxidant scavenging, contrasting with the pro-oxidant effects seen in fertilizing cyanamides .
Biological Activity
Cyanamide, specifically the compound known as 6-amino-1,2,3,5-tetrazin-4-yl, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into the biological properties of this compound, highlighting its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
Cyanamide is characterized by its unique tetrazine ring structure, which contributes to its reactivity and biological activity. The presence of amino groups enhances its interaction with various biological targets. The molecular formula is represented as , indicating a rich nitrogen content that is pivotal for its biological functions.
1. Anticancer Activity
Recent studies have demonstrated that compounds containing the tetrazine moiety exhibit significant anticancer properties. For instance, derivatives of 1,2,4-triazines have shown potent cytotoxic effects against various cancer cell lines. In a study involving several synthesized compounds, the IC50 values (the concentration required to inhibit cell growth by 50%) ranged from 2.67 mM to 0.016 mM against HepG2 and other tumor cell lines, indicating strong anticancer potential .
| Compound | Cell Line | IC50 (mM) |
|---|---|---|
| Compound A | HepG2 | 2.67 |
| Compound B | HCT-116 | 0.016 |
| Compound C | MCF-7 | 0.054 |
2. Antimicrobial Activity
Cyanamide derivatives have also been evaluated for their antimicrobial properties. Studies indicate that certain derivatives possess significant activity against bacterial strains, suggesting their potential as antimicrobial agents. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
3. Anti-inflammatory Effects
The anti-inflammatory activity of cyanamide has been reported in various models, where it exhibits the ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses. This property positions it as a candidate for treating conditions characterized by chronic inflammation.
The biological activity of cyanamide can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Cyanamide has been shown to inhibit specific enzymes critical for cancer cell proliferation and survival.
- Interference with DNA Synthesis : The compound may disrupt DNA replication processes in rapidly dividing cells.
- Modulation of Signaling Pathways : It can influence various signaling pathways associated with cell growth and apoptosis.
Case Studies
Several case studies highlight the effectiveness of cyanamide in clinical and preclinical settings:
- Study on HepG2 Cells : A recent investigation found that cyanamide derivatives significantly reduced cell viability in HepG2 cells through apoptosis induction mechanisms.
- Antimicrobial Efficacy : In vitro studies demonstrated that specific cyanamide derivatives inhibited the growth of Staphylococcus aureus and Escherichia coli, showcasing their potential as broad-spectrum antimicrobial agents.
- Anti-inflammatory Research : In animal models of arthritis, cyanamide treatment resulted in reduced swelling and pain scores, indicating its therapeutic promise in inflammatory diseases.
Q & A
(Basic) What synthetic methodologies are recommended for preparing Cyanamide, (6-amino-1,2,3,5-tetrazin-4-yl)-?
Methodological Answer:
Synthesis of tetrazine derivatives often involves cyclization reactions or functional group transformations. For example, solvent-free interactions between nitriles and amines (e.g., guanidine derivatives) can yield substituted triazines or tetrazines under controlled conditions. A one-pot synthesis approach, as demonstrated in related triazine systems, may be adapted by selecting precursors like cyanamide and amino-tetrazine intermediates. Key steps include:
- Precursor selection (e.g., nitriles with reactive amino groups).
- Optimization of reaction conditions (temperature, solvent-free vs. catalytic environments).
- Purification via column chromatography or recrystallization.
Reference analogous protocols for triazine synthesis in for guidance on precursor compatibility and reaction design .
(Advanced) How can computational modeling guide the design of experiments for studying the compound’s electronic properties?
Methodological Answer:
Density Functional Theory (DFT) calculations are critical for predicting electronic behavior. Steps include:
- Geometry Optimization : Use software (e.g., Gaussian, ORCA) to model the compound’s ground-state structure.
- Frontier Molecular Orbital Analysis : Calculate HOMO-LUMO gaps to assess reactivity and stability.
- Charge Distribution Mapping : Identify nucleophilic/electrophilic sites for reaction planning.
Compare computational results with experimental data (e.g., UV-Vis spectroscopy, cyclic voltammetry) to validate models. Link findings to broader theoretical frameworks, such as aromaticity in nitrogen-rich heterocycles, as emphasized in and .
(Basic) Which analytical techniques are most effective for characterizing the compound’s purity and structure?
Methodological Answer:
Combine multiple techniques for robust analysis:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and amine proton environments.
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula and isotopic patterns.
- X-ray Crystallography : Resolve crystal structure and confirm bond lengths/angles (if single crystals are obtainable).
- HPLC-PDA : Assess purity (>95% recommended for biological assays).
lists advanced analytical reagents (e.g., HATU, TFA) that may assist in derivatization for detection .
(Advanced) How can researchers reconcile contradictory data on the compound’s reactivity in different solvent systems?
Methodological Answer:
Contradictions often arise from solvent polarity, pH, or trace impurities. To resolve discrepancies:
- Controlled Variable Testing : Systematically vary solvents (polar aprotic vs. protic) and measure reaction kinetics.
- Mechanistic Probes : Use isotopic labeling (e.g., ¹⁵N in amino groups) to track reaction pathways.
- Multivariate Analysis : Apply statistical tools (e.g., PCA) to identify dominant factors, as shown in soil microbial studies ( ) .
Document all conditions rigorously and cross-reference with theoretical frameworks () to contextualize findings .
(Basic) What safety protocols are essential when handling Cyanamide derivatives in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., NH₃).
- Emergency Procedures : Ensure access to eyewash stations and neutralization kits for spills.
Refer to Safety Data Sheets (SDS) in for hazard mitigation strategies, though specific data for this compound may require extrapolation from analogous guanidine derivatives .
(Advanced) What strategies optimize the compound’s stability in long-term storage for repeated experiments?
Methodological Answer:
- Thermal Stability Assessment : Conduct thermogravimetric analysis (TGA) to determine decomposition thresholds.
- Moisture Control : Store in desiccators with silica gel or under inert gas (N₂/Ar).
- Light Sensitivity Testing : Use amber vials if UV-Vis spectra indicate photodegradation.
highlights storage recommendations for sensitive reagents (e.g., cold, dry conditions) .
(Basic) How can researchers validate the compound’s biological activity in vitro?
Methodological Answer:
- Dose-Response Assays : Test across a concentration range (e.g., 1 nM–100 µM) in cell lines relevant to the target (e.g., cancer, microbial).
- Control Experiments : Include positive controls (e.g., known inhibitors) and vehicle controls (DMSO/solvent).
- Reprodubility Checks : Triplicate runs with blinded analysis to minimize bias.
outlines protocols for proteomics and medicinal chemistry applications, which may guide assay design .
(Advanced) How can multidimensional data (e.g., spectroscopic, computational, biological) be integrated into a cohesive theoretical framework?
Methodological Answer:
- Data Linking : Use platforms like KNIME or Python Pandas to merge datasets.
- Conceptual Mapping : Align findings with existing theories (e.g., structure-activity relationships, electronic effects).
- Meta-Analysis : Apply bibliometric tools () to identify knowledge gaps and emerging trends .
discusses challenges in integrating survey and trace data, offering parallels for interdisciplinary synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
